molecular formula C16H19FN4O3S B2548801 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine CAS No. 1396861-26-9

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine

Cat. No.: B2548801
CAS No.: 1396861-26-9
M. Wt: 366.41
InChI Key: ROCJSDQHTLWJBD-UHFFFAOYSA-N
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Description

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine typically involves multiple steps One common route starts with the preparation of the piperazine derivative, which is then reacted with a sulfonyl chloride derivative of 3-fluoro-4-methoxyphenylThe reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis machines can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For instance, it may act as an antagonist at histamine receptors, reducing allergic responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
  • 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-ethylpyrimidine

Uniqueness

Compared to similar compounds, 4-(4-((3-Fluoro-4-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-methylpyrimidine may exhibit unique pharmacological properties due to the specific positioning of its functional groups. This can result in different binding affinities and selectivities for its molecular targets, making it a valuable compound for drug development .

Properties

IUPAC Name

4-[4-(3-fluoro-4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O3S/c1-12-9-16(19-11-18-12)20-5-7-21(8-6-20)25(22,23)13-3-4-15(24-2)14(17)10-13/h3-4,9-11H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCJSDQHTLWJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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